molecular formula C11H14FNO B13233550 2-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

2-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13233550
M. Wt: 195.23 g/mol
InChI Key: MMOUFIKZBCLGQE-UHFFFAOYSA-N
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Description

2-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C₁₁H₁₄FNO. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a tetrahydronaphthalen-1-amine structure. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 2-fluoro-7-methoxy-1-tetralone.

    Reduction: The ketone group in 2-fluoro-7-methoxy-1-tetralone is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Amination: The alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or primary amines under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like sodium azide (NaN₃), potassium cyanide (KCN)

Major Products

    Oxidation: Imines, nitriles

    Reduction: Secondary amines, tertiary amines

    Substitution: Azides, cyanides

Scientific Research Applications

2-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme interactions and receptor binding.

    Medicine: Research involving this compound includes its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-2-one
  • 7-Methoxy-1-tetralone
  • 7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine

Uniqueness

2-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

2-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14FNO/c1-14-8-4-2-7-3-5-10(12)11(13)9(7)6-8/h2,4,6,10-11H,3,5,13H2,1H3

InChI Key

MMOUFIKZBCLGQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC(C2N)F)C=C1

Origin of Product

United States

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